Product packaging for 2-(Piperidin-4-yl)ethanamine hydrochloride(Cat. No.:)

2-(Piperidin-4-yl)ethanamine hydrochloride

Cat. No.: B11919893
M. Wt: 164.67 g/mol
InChI Key: VOUAVKURFNTQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)ethanamine hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine ring, a privileged structure in drug discovery, coupled with a flexible ethanamine side chain. This specific molecular architecture makes it a valuable precursor for the synthesis of more complex bioactive molecules. Researchers utilize this scaffold to develop novel ligands for G protein-coupled receptors (GPCRs), which are critical targets for psychiatric and neurological disorders . One of the most prominent research applications for the 4-(2-aminoethyl)piperidine core is in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists . TAAR1 is an emerging therapeutic target for conditions such as schizophrenia, and potent agonists based on this core structure have demonstrated efficacy in vivo, significantly reducing hyperlocomotion in animal models relevant to dopaminergic dysfunction . The piperidine-ethanamine motif serves as a key synthetic intermediate for investigating and modulating this promising non-D2 receptor pathway. Beyond TAAR1 research, this chemical scaffold is also employed in the exploration of other therapeutic targets. For instance, structurally related 1-(piperidin-4-yl) derivatives are being investigated for their potential as inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory diseases . The versatility of the 2-(Piperidin-4-yl)ethanamine structure allows for extensive chemical modulation, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. The hydrochloride salt form ensures enhanced stability and solubility for various experimental applications. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17ClN2 B11919893 2-(Piperidin-4-yl)ethanamine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

2-piperidin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6,8H2;1H

InChI Key

VOUAVKURFNTQRC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCN.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Piperidin 4 Yl Ethanamine Hydrochloride and Its Derivatives

Direct Synthesis Routes to 2-(Piperidin-4-yl)ethanamine (B1607912) Hydrochloride

The direct synthesis of 2-(Piperidin-4-yl)ethanamine hydrochloride can be achieved through several key chemical transformations, primarily involving the formation of the core piperidine (B6355638) structure and the introduction of the ethanamine side chain.

Reductive Amination Strategies from Piperidone Precursors

Reductive amination is a widely employed and effective method for forming C-N bonds, making it a cornerstone in the synthesis of piperidine derivatives. researchgate.netnih.gov This strategy typically begins with a piperidone precursor, such as N-Boc-piperidin-4-one. researchgate.net The process involves the reaction of the ketone group on the piperidone ring with an amine source to form an intermediate imine or enamine. This intermediate is then reduced in the same reaction vessel to yield the desired amine.

This method is highly valued for its efficiency in constructing substituted piperidines. nih.gov For instance, a one-step synthesis of 4-dimethylaminopiperidine hydrochloride has been developed starting from 4-piperidone (B1582916) hydrochloride and dimethylamine, followed by hydrogenation. google.com This approach is noted for its simple process, ease of operation, and suitability for industrial-scale production. google.com

Catalytic Hydrogenation Methods for Piperidine Ring Saturation

Catalytic hydrogenation is a fundamental technique for synthesizing piperidine rings by saturating the corresponding pyridine (B92270) precursors. asianpubs.orgrsc.org This method is advantageous as it utilizes clean and inexpensive hydrogen gas and often results in high yields without significant waste formation. asianpubs.org The choice of catalyst is critical and a variety of transition metals have been proven effective.

Commonly used catalysts include:

Palladium on Carbon (Pd/C): Frequently used for hydrogenating pyridine rings to piperidines. rsc.orggoogle.com

Platinum(IV) oxide (PtO₂ or Adams' catalyst): Effective for the hydrogenation of substituted pyridines, often in an acidic solvent like glacial acetic acid to enhance catalyst activity. asianpubs.org

Rhodium (Rh): Rhodium on carbon is another catalyst used, particularly at lower atmospheric pressures. asianpubs.org

Ruthenium (Ru): Ruthenium dioxide has been used for hydrogenating pyridines, sometimes requiring high temperatures and pressures. asianpubs.org Novel ruthenium(II) complexes have also shown excellent activity in hydrogenation reactions. rsc.org

Nickel (Ni): Nickel-based nanocatalysts are also employed in the hydrogenation of pyridine derivatives. mdpi.com

The general procedure involves dissolving the pyridine substrate in a suitable solvent with the catalyst and subjecting the mixture to hydrogen gas pressure. asianpubs.org For example, a precursor to a derivative was hydrogenated using palladium on activated carbon in ethanol (B145695) with acetic acid under approximately 50 psi of hydrogen pressure for several hours. chemicalbook.com

CatalystSubstrate TypeTypical ConditionsReferences
Pd/C Pyridine derivativesH₂, 50 psi, Ethanol
PtO₂ Substituted pyridinesH₂, 50-70 bar, Acetic Acid asianpubs.org
Rh/C PyridinesLower H₂ pressures asianpubs.org
RuO₂ PyridinesHigh temperature and pressure asianpubs.org
Ni-based Pyridine derivativesVaries mdpi.com

Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. Academic and industrial studies have focused on refining solvent systems, controlling physical conditions, and minimizing unwanted side reactions. researchgate.net

The choice of solvent significantly impacts reaction rates, catalyst activity, and product solubility. Ethanol and ethanol-water mixtures are commonly used and have been found effective in multi-component reactions to afford piperidines under reflux conditions. researchgate.net The addition of a small amount of acetic acid to solvents like ethanol can enhance the activity of catalysts such as PtO₂. asianpubs.org

In an effort to develop greener and more efficient processes, alternative solvents have been investigated. A kilogram-scale synthesis campaign successfully replaced ethanol with cyclopentyl methyl ether (CPME), which reduced energy consumption and waste generation, though it resulted in a slightly lower yield due to reduced salt solubility. Furthermore, deep eutectic solvents, such as a glucose-urea mixture, have been explored as inexpensive and environmentally friendly reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.org

Temperature and pressure are critical variables in catalytic hydrogenation processes that directly influence reaction speed, selectivity, and byproduct formation. google.com Hydrogenation reactions are often conducted under elevated pressure to increase the concentration of hydrogen in the reaction medium, thereby accelerating the reaction rate.

For instance, the hydrogenation of a ketone intermediate over Pd/C has been performed at 50 psi. In other cases, pressures ranging from 50 to 70 bar have been applied for the hydrogenation of substituted pyridines using a PtO₂ catalyst. asianpubs.org Temperature control is equally crucial; it must be high enough to ensure a reasonable reaction rate but low enough to prevent the formation of undesired byproducts, such as N-methylated compounds that can arise from certain solvents at elevated temperatures. google.com

ParameterConditionPurposeReferences
Pressure 50 psiEffective hydrogenation of ketone intermediate
Pressure 50 - 70 barHydrogenation of substituted pyridines asianpubs.org
Temperature ControlledMinimize byproduct formation google.com
Catalyst Loading HighMinimize problematic byproducts google.com
pH Staged HCl additionPrevent localized over-acidification

In large-scale synthesis, practical measures are implemented to ensure high purity. For example, in a kilogram-scale synthesis of a related piperidine derivative, staged addition of hydrochloric acid and in-line pH monitoring were used to prevent localized over-acidification, which could lead to impurity formation. Following the reaction, conventional product recovery steps include filtering the catalyst and distilling the mixture. google.com The final product can often be purified to a high degree (e.g., >99%) through methods like recrystallization. google.com

Functionalization and Derivatization of the Piperidine Moiety

The piperidine ring of 2-(piperidin-4-yl)ethanamine is a versatile scaffold that can be modified at the nitrogen atom or the carbon framework. These modifications are essential for modulating the physicochemical properties and biological activities of the resulting molecules.

N-Alkylation and N-Acylation Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization through N-alkylation and N-acylation reactions. These reactions introduce a wide variety of substituents, significantly altering the compound's steric and electronic properties.

N-Alkylation is commonly achieved by reacting the piperidine nitrogen with alkyl halides or by reductive amination. For instance, the reductive amination of 4-piperidone with phenylacetaldehyde, followed by reduction with sodium triacetoxyborohydride (B8407120) (STAB), a mild variant of NaBH4, demonstrates a method for N-alkylation without affecting the keto group. sciencemadness.org Triethylamine (B128534) is often employed as a base in these reactions. sciencemadness.org While direct N-alkylation with alkyl halides can be challenging due to potential overalkylation, it remains a viable method. harvard.edu

N-Acylation introduces an acyl group onto the piperidine nitrogen, forming an amide linkage. This is a highly efficient reaction, often carried out using acyl chlorides or anhydrides in the presence of a base. mdpi.com For example, the reaction of anabasine (B190304) and cytisine, which also contain piperidine rings, with various carbonyl chlorides in dichloromethane (B109758) and triethylamine proceeds with good yields. mdpi.com Diacylaminoquinazolinones have been shown to be highly selective acylating agents for primary amines in the presence of secondary amines, which could be relevant for selectively acylating the primary ethanamine over the secondary piperidine nitrogen if desired. researchgate.net

Reaction TypeReagents and ConditionsKey Features
N-Alkylation Alkyl halide, base (e.g., K2CO3)Potential for overalkylation. harvard.edu
Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3)Reductive amination offers high selectivity. sciencemadness.org
N-Acylation Acyl chloride/anhydride, base (e.g., triethylamine)Forms a stable amide bond; generally high yielding. mdpi.com

Stereoselective Functionalization of the Piperidine Ring (e.g., asymmetric hydrogenation)

The creation of chiral centers on the piperidine ring is often crucial for the biological activity of its derivatives. Asymmetric hydrogenation of pyridine precursors is a powerful strategy to obtain enantiomerically enriched piperidines. acs.orgwikipedia.org This method involves the use of chiral catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP, SegPhos), to direct the stereochemical outcome of the hydrogenation. acs.orgnih.govmdma.ch For example, the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts catalyzed by an Ir/SegPhos system yields chiral piperidine derivatives with high enantioselectivities and diastereoselectivities. acs.orgnih.gov

Site-selective C-H functionalization using rhodium catalysts can also introduce substituents at specific positions of the piperidine ring with stereocontrol. d-nb.infonih.govnih.gov The choice of catalyst and the nature of the protecting group on the piperidine nitrogen can direct the functionalization to the C2, C3, or C4 positions. d-nb.infonih.govnih.govnsf.gov For instance, Rh2(R-TCPTAD)4 catalyzes the C2 functionalization of N-Boc-piperidine. d-nb.infonih.govnih.govnsf.gov

MethodCatalyst/ReagentOutcome
Asymmetric Hydrogenation of Pyridines Ir/SegPhos, [Ir(cod)Cl]2/(R)-BINAPEnantiomerically enriched piperidines. acs.orgnih.gov
Catalytic Asymmetric Hydrogenation N-iminopyridinium ylides with specific catalystsAccess to substituted piperidines in good enantiomeric excesses. acs.org
Site-Selective C-H Functionalization Chiral dirhodium tetracarboxylate catalysts (e.g., Rh2(R-TCPTAD)4)Stereoselective introduction of substituents at C2, C3, or C4. d-nb.infonih.govnih.govnsf.gov

Substitution Reactions on the Piperidine Carbon Framework

Introducing substituents directly onto the carbon atoms of the piperidine ring can be achieved through various methods. For 4-substituted piperidines, common starting materials include 4-hydroxypyridines or the use of twofold alkylation of primary amines with acrylates followed by a Claisen condensation to form 4-piperidones. youtube.com These 4-piperidones can then be further functionalized. youtube.com

Palladium-catalyzed cross-coupling reactions are also employed for the synthesis of 4-arylpiperidines. youtube.com For instance, a protected 4-piperidol can be converted to an iodide and then to an organozinc intermediate, which undergoes coupling with an aryl palladium complex. youtube.com Alternatively, direct coupling of the piperidyl iodide with an aryl magnesium bromide can be achieved with the aid of a cobalt diamine complex. youtube.com

Functionalization and Derivatization of the Ethanamine Moiety

The primary amino group and the ethylene (B1197577) bridge of the ethanamine side chain offer additional sites for modification, allowing for the synthesis of a diverse range of derivatives.

Amine Functionalization: Amidation, Reductive Amination, and Schiff Base Formation

The primary amine of the ethanamine moiety is readily functionalized.

Amidation to form an amide bond is a common transformation. This can be achieved by reacting the amine with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, esters). For example, 2-(1-(t-butoxycarbonyl)piperidin-4-yl)acetic acid can be coupled with an amine using activating agents like HATU or HBTU/HOBt with a base such as DIPEA. ub.edumdpi.com

Reductive amination provides a method to form secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. organicchemistrytutor.comorganic-chemistry.org Reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often used as they selectively reduce the intermediate imine or iminium ion without affecting the carbonyl group of the starting material. harvard.eduyoutube.com

Schiff base formation occurs through the condensation of the primary amine with an aldehyde or ketone to form an imine (C=N) linkage. researchgate.netunsri.ac.id This reaction is typically reversible and can be driven to completion by removing water. youtube.com The resulting Schiff bases can be stable compounds themselves or can be used as intermediates for further reactions, such as reduction to a secondary amine. The formation of Schiff bases from 2-(piperidin-4-yl)ethanamine has been monitored using UV-Visible and FTIR spectroscopy. researchgate.net

Reaction TypeReagents and ConditionsProduct
Amidation Carboxylic acid, coupling agents (HATU, HBTU/HOBt), base (DIPEA)Amide
Reductive Amination Aldehyde/ketone, reducing agent (NaBH3CN, NaBH(OAc)3)Secondary or Tertiary Amine
Schiff Base Formation Aldehyde/ketone, often with acid or base catalystImine (Schiff Base)

Modifications at the Ethylene Bridge

Green Chemistry and Sustainable Synthesis Approaches

The integration of green chemistry principles into the synthesis of piperidine derivatives is crucial for minimizing environmental impact and enhancing process safety. Key areas of development include the use of non-toxic catalysts and innovative reaction media.

Non-Toxic Catalysis in Piperidine Derivative Synthesis

The shift towards non-toxic and earth-abundant metal catalysts is a cornerstone of green synthetic chemistry. nih.gov Researchers have successfully employed iron catalysis for various transformations in the synthesis of piperidine-containing molecules. nih.gov These methods offer a more environmentally benign alternative to traditional heavy metal catalysts. Additionally, organocatalysts, such as those based on amino-hydroquinine and chiral NHC-catalysts, have emerged as powerful tools for the stereoselective synthesis of piperidines, avoiding the use of metal catalysts altogether. nih.gov Piperidine itself, or its derivatives, can also function as an efficient organic catalyst in certain reactions, such as the derivatization of oligosaccharides. researchgate.net

The development of heterogeneous catalysts is another significant stride in sustainable synthesis. For instance, a cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been utilized for the acid-free hydrogenation of pyridine derivatives to piperidines with good yields and selectivity. nih.gov The reusability of such catalysts is a key advantage, as demonstrated by sulfonated SBA-16 catalysts used in Biginelli reactions, which showed negligible loss of activity over five consecutive cycles. researchgate.net

Table 1: Examples of Non-Toxic Catalysis in Piperidine Synthesis

Catalyst TypeReactionAdvantages
Iron CatalysisVariousEnvironmentally benign alternative to heavy metals. nih.gov
OrganocatalystsStereoselective synthesisAvoids the use of metal catalysts. nih.gov
Heterogeneous Cobalt CatalystHydrogenation of pyridinesAcid-free conditions, good yields and selectivity. nih.gov
Sulfonated SBA-16Biginelli reactionHigh reusability and efficiency. researchgate.net

Water-Initiated and Solvent-Free Reaction Methodologies

Water, as a solvent, offers significant environmental and economic advantages over traditional organic solvents. The hydrogenation of substituted pyridines to the corresponding piperidines has been successfully carried out in water. nih.gov This approach is not only "greener" but can also lead to optimized methods for producing piperidine-based active substances. nih.gov "On-water" protocols, where reactions are performed in the presence of water but not necessarily in a homogenous solution, have also been developed for the synthesis of dihydropyridines, a related class of compounds, without the need for a catalyst. nih.gov

Solvent-free reactions represent another important green chemistry approach, reducing waste and simplifying purification processes. nih.gov While specific examples directly pertaining to this compound are not detailed in the provided results, the general trend towards solvent-free and water-based methodologies in piperidine synthesis is well-established. nih.govnih.gov The choice of solvent can significantly impact reaction kinetics and mechanism, with studies showing that ethanol can be an effective solvent for the synthesis of substituted piperidines. ajgreenchem.com

Table 2: Green Reaction Methodologies in Piperidine Synthesis

MethodologyDescriptionBenefits
Water-Initiated SynthesisUsing water as the reaction solvent. nih.govEnvironmentally friendly, cost-effective, potential for method optimization. nih.govnih.gov
"On-Water" ProtocolCatalyst-free reaction in the presence of water. nih.govReduced use of toxic reagents and organic solvents. nih.gov
Solvent-Free ReactionsReactions conducted without a solvent. nih.govReduced waste, simplified purification. nih.gov

Convergent and Divergent Synthetic Strategies Incorporating this compound

Strategic planning is essential for the efficient construction of complex molecules. Convergent and divergent syntheses are two powerful approaches that can be applied to the synthesis of this compound and its derivatives.

A convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then joined together in the later stages. This approach can be highly efficient for building complex structures. For instance, a multi-step synthesis of piperidines of type 4 , which share a structural resemblance to the target compound, involves the conjugate addition of a phenyl nucleophile to an α,β-unsaturated ketone, followed by the introduction of a C2 chain and subsequent functional group transformations. nih.gov This modular approach allows for the late-stage introduction of diversity.

In contrast, a divergent synthesis starts from a common intermediate that is transformed into a variety of different target molecules through different reaction pathways. nih.govmdpi.com This strategy is particularly useful for creating libraries of related compounds for drug discovery and structure-activity relationship studies. For example, a common piperidine precursor could be functionalized at the nitrogen atom and at the aminoethyl side chain to generate a diverse set of derivatives. A study on the synthesis of σ1 receptor ligands utilized a divergent approach where various amino moieties and piperidine N-substituents were introduced from a common piperidone precursor. nih.gov Similarly, the synthesis of piperazine (B1678402) derivatives from aziridines can be directed towards different products by altering reaction conditions, demonstrating a divergent outcome from a single starting material. shu.ac.uk

The synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, which are structurally related to 2-(piperidin-4-yl)ethanamine, showcases a systematic exploration of structure-activity relationships by introducing different chains and hydrophilic skeletons from a common piperidine scaffold. nih.gov This exemplifies a divergent approach to optimizing biological activity.

Table 3: Strategic Synthesis Approaches

StrategyDescriptionApplication Example
Convergent SynthesisIndependent synthesis of molecular fragments followed by their assembly. proquest.comSynthesis of complex piperidine structures by joining key intermediates. nih.gov
Divergent SynthesisA common intermediate is converted into multiple distinct products. nih.govmdpi.comGeneration of a library of piperidine derivatives with varied substituents for biological screening. nih.govnih.gov

Applications of 2 Piperidin 4 Yl Ethanamine Hydrochloride As a Versatile Building Block

Construction of Complex Organic Molecules and Nitrogen Heterocycles

The presence of two reactive amine functionalities in 2-(Piperidin-4-yl)ethanamine (B1607912) hydrochloride allows for its integration into a variety of synthetic strategies aimed at constructing intricate molecular frameworks. The piperidine (B6355638) nitrogen can undergo N-alkylation or N-acylation, while the primary amino group of the ethanamine side chain can participate in a wide range of chemical transformations, including amide bond formation, imine condensation, and reductive amination. This dual reactivity is instrumental in the assembly of complex nitrogen-containing heterocycles.

Synthesis of Polycyclic and Fused Heterocyclic Systems

The strategic application of 2-(Piperidin-4-yl)ethanamine hydrochloride has been demonstrated in the synthesis of polycyclic and fused heterocyclic systems. These complex structures are often found at the core of biologically active molecules and functional materials. The bifunctional nature of the molecule allows it to act as a linchpin, connecting different cyclic systems or facilitating intramolecular cyclization reactions to generate fused ring structures.

For instance, the synthesis of novel 5-phenyl-N-piperidine ethanone-containing 4,5-dihydropyrazole derivatives has been reported, showcasing the utility of piperidine-containing fragments in constructing polycyclic systems with potential antitumor activities. nih.gov In these syntheses, the piperidine moiety is a key component of the final molecular architecture.

General strategies for synthesizing fused heterocyclic systems often involve multistep sequences that can include cyclization reactions such as the Thrope-Ziegler cyclization or cycloadditions. researchgate.netmdpi.com For example, a mild and direct synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has been developed using a Friedel–Crafts-type intramolecular cycloaromatisation. rsc.org While not directly employing this compound, these methodologies highlight the types of transformations where its unique structure could be advantageous. The presence of the aminoethyl side chain offers a handle for creating a larger, more complex fused system.

A new approach for synthesizing polycyclic heterofused 7-deazapurine heterocycles has been developed based on C–H functionalization and Negishi cross-coupling, followed by azidation and thermal cyclization. nih.gov This highlights the intricate strategies employed to build such complex molecules, where a versatile building block like this compound could potentially be integrated.

Design and Synthesis of Novel Chemical Scaffolds

The concept of "privileged scaffolds" is central to medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets. unife.it The piperidine ring is a well-established privileged structure, and this compound serves as an excellent starting material for the design and synthesis of novel chemical scaffolds based on this motif.

Researchers have focused on synthesizing novel tricyclic scaffolds by fusing a substituted pyranose ring with a seven-membered diazepine (B8756704) ring, demonstrating the creation of new molecular frameworks from foundational building blocks. researchgate.net The functional groups on this compound provide the necessary reactive sites to build upon the piperidine core, leading to the generation of diverse libraries of compounds with unique three-dimensional arrangements. The synthesis of 1H-pyridin-4-yl-3, 5-disubstituted indazoles from indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine is another example of building complex scaffolds. researchgate.net

The development of new synthetic methodologies is crucial for accessing these novel scaffolds. For example, the synthesis of fused polycyclic ether systems has been achieved via sulfonium (B1226848) ylides, showcasing an approach to complex molecular construction. mdpi.com

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot. The dual reactivity of this compound makes it an ideal candidate for participation in such reactions.

The primary amine can react with a carbonyl compound and an isocyanide in a Ugi reaction, or with a β-dicarbonyl compound and an aldehyde in a Hantzsch-type reaction, while the secondary piperidine nitrogen can be subsequently functionalized. This approach allows for the rapid generation of molecular diversity from a single, versatile building block.

While specific examples detailing the use of this compound in MCRs are not prevalent in the provided search results, the principles of MCRs and cascade reactions are well-established. For instance, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins have been used to create fused polyheterocyclic compounds. mdpi.com This type of reaction highlights the potential for complex molecule formation in a single step, a strategy for which this compound is well-suited.

Precursor in Synthetic Pathways to Specialized Chemical Structures

Beyond its role in building complex heterocyclic systems, this compound is a key precursor for the synthesis of molecules with specific functions in catalysis, supramolecular chemistry, and materials science.

Ligand Design and Synthesis for Catalysis and Supramolecular Chemistry

The nitrogen atoms in this compound can act as coordinating sites for metal ions, making it a valuable starting material for the design and synthesis of ligands for catalysis and supramolecular chemistry. By modifying the piperidine nitrogen and the primary amine, ligands with specific steric and electronic properties can be tailored.

For example, N-functionalization of the piperidine ring and conversion of the aminoethyl side chain into a more complex chelating group can lead to the formation of polydentate ligands. These ligands can then be used to create metal complexes with applications in homogeneous catalysis, such as in cross-coupling reactions or asymmetric synthesis. The design of 4-oxypiperidine ethers as ligands targeting histamine (B1213489) H3 receptors demonstrates the modification of the piperidine core to achieve specific biological activity. nih.gov

In the field of supramolecular chemistry, the ability to form hydrogen bonds and coordinate to metal ions allows for the use of this compound derivatives in the construction of self-assembled architectures like metal-organic frameworks (MOFs) or hydrogen-bonded networks.

Advanced Materials Precursors (e.g., polymeric materials, frameworks)

The bifunctionality of this compound also makes it a suitable monomer or cross-linking agent for the synthesis of advanced polymeric materials. The primary amine can participate in polymerization reactions, such as the formation of polyamides or polyimides, while the piperidine nitrogen can be used to introduce specific functionalities into the polymer backbone or as a site for post-polymerization modification.

For instance, its incorporation into a polymer chain could impart pH-responsiveness or the ability to chelate metal ions, leading to the development of "smart" materials for applications in drug delivery, sensing, or water treatment. The synthesis of 5-phenyl-N-piperidine ethanone (B97240) containing 4,5-dihydropyrazole derivatives as potential antitumor agents highlights how piperidine-based structures can be incorporated into larger molecules with specific functions, a principle that extends to the design of advanced materials. nih.gov

Synthons for Amino Acid and Peptide Mimetic Studies (focused on chemical synthesis)

The field of medicinal chemistry extensively uses peptidomimetics—compounds that imitate the structure and function of natural peptides—to overcome the inherent limitations of peptides as drugs, such as poor metabolic stability and low bioavailability. nih.gov A key strategy in designing peptidomimetics involves restricting the molecule's conformational flexibility to lock it into a bioactive shape. nih.gov Heterocyclic scaffolds, particularly the piperidine ring, have emerged as valuable building blocks for creating these conformationally constrained mimics. nih.govwhiterose.ac.uk this compound serves as a versatile synthon in this context, providing a rigid core structure with multiple points for synthetic elaboration to mimic various peptide and amino acid structures.

The utility of the 2-(piperidin-4-yl)ethanamine scaffold lies in its structural features. It possesses a primary amino group at the terminus of the ethyl side chain and a secondary amine within the piperidine ring. These two amine functionalities allow for sequential and regioselective modifications, making it an ideal starting point for constructing libraries of complex molecules. nih.gov The piperidine ring itself acts as a rigid spacer, orienting the appended functional groups in a well-defined three-dimensional arrangement, which is crucial for mimicking the secondary structures of peptides, such as β-turns and α-helices. nih.govnih.gov

Research into piperidine-based scaffolds has led to the development of various synthetic methodologies to access peptidomimetic structures. These strategies often involve standard peptide coupling reactions, N-alkylation, and the formation of larger heterocyclic systems. mdpi.com For example, the primary amine of 2-(piperidin-4-yl)ethanamine can be readily acylated with N-protected amino acids using common coupling reagents like HOBt and DIC. ebrary.net The secondary amine of the piperidine ring can then be functionalized to introduce additional side chains or to be incorporated into a larger molecular framework, such as a diketopiperazine, which is a known β-turn mimetic. nih.govebrary.net

The synthesis of dipeptide surrogates is a prominent application. By treating the piperidine nitrogen as the α-nitrogen of one amino acid and the exocyclic ethylamine (B1201723) as the C-terminus, the scaffold can be elaborated to create a rigid isostere of a dipeptide unit. For instance, oxazolopiperidin-2-ones have been synthesized as rigid surrogates for the Ala-Pro dipeptide, demonstrating the potential of the piperidine core to enforce specific turn-like conformations. nih.gov

The table below summarizes key synthetic transformations and the resulting mimetic structures that can be derived from a 2-(piperidin-4-yl)ethanamine core, based on established chemistries for related piperidine scaffolds.

Table 1: Synthetic Strategies for Peptidomimetics using a Piperidine Core

Starting Scaffold (Conceptual) Synthetic Transformation Resulting Mimetic Class Key Features & Research Context
N-Boc-2-(piperidin-4-yl)ethanaminePeptide Coupling: Reaction of the piperidine NH with an N-protected amino acid, followed by coupling of the ethylamine with a second amino acid.Dipeptide IsostereThe rigid piperidine ring restricts the conformational freedom of the peptide backbone, mimicking a specific dipeptide sequence like Ala-Pro. nih.gov
2-(Piperidin-4-yl)ethanamineSequential Acylation: Acylation of the primary amine with a bromoacetyl group, followed by intramolecular cyclization via the piperidine nitrogen.Diketopiperazine (DKP) ScaffoldForms a rigid DKP structure, a well-established mimetic of β-turns, which are common secondary structures in proteins. nih.govebrary.net
N-Functionalized 2-(piperidin-4-yl)ethanamineReductive Amination: Reaction of the piperidine nitrogen with an aldehyde or ketone.Side-Chain MimeticThe piperidine ring serves as a central scaffold to project appended groups in defined vectors, mimicking the spatial arrangement of amino acid side chains in an α-helix or β-sheet. nih.govnih.gov
2-(Piperidin-4-yl)ethanamineSolid-Phase Synthesis: Attachment to a resin via the primary amine, followed by iterative coupling and functionalization steps on the piperidine nitrogen.Peptoid-Peptide HybridAllows for the rapid synthesis of libraries of complex peptidomimetics. escholarship.org The N-substituted piperidine introduces a peptoid-like character, enhancing proteolytic resistance. ebrary.netescholarship.org

Detailed research on related structures underscores these synthetic possibilities. For example, the solid-phase synthesis of peptidomimetics based on heterocyclic cores is a well-developed strategy for rapidly accessing molecular libraries. nih.gov This approach typically involves immobilizing the initial building block on a resin and then carrying out sequential chemical modifications. escholarship.org Similarly, the synthesis of piperidine-based α-helix mimetics has been achieved by using the heterocyclic core to project three or four side-chain functionalities in a geometry that mimics the i, i+4, and i+7 residues of a natural α-helix. nih.gov These established synthetic routes provide a clear blueprint for how this compound can be employed as a synthon to generate novel and structurally diverse amino acid and peptide mimetics for applications in drug discovery.

Mechanistic Insights and Computational Studies of 2 Piperidin 4 Yl Ethanamine Hydrochloride Reactivity

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of a molecule. These investigations, typically employing Density Functional Theory (DFT), offer a microscopic view of the molecule's electronic structure.

HOMO/LUMO Energy Gap Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. wikipedia.org A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. irjweb.com This gap can be correlated with the molecule's bioactivity and is used to understand charge transfer interactions within the molecule. irjweb.com For 2-(Piperidin-4-yl)ethanamine (B1607912) hydrochloride, these calculations would reveal the most probable sites for electron donation (likely the nitrogen lone pairs) and electron acceptance.

Table 1: Frontier Molecular Orbital Energy Calculations

Parameter Value
HOMO Energy (EHOMO) Data not available in search results
LUMO Energy (ELUMO) Data not available in search results

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, which aligns with Lewis structures. uni-muenchen.de This analysis is instrumental in understanding intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org

Table 2: NBO Analysis - Second-Order Perturbation Theory

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
N(Lone Pair) σ*(C-C) Data not available in search results
N(Lone Pair) σ*(C-H) Data not available in search results

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to illustrate the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting how molecules will interact. libretexts.orgdeeporigin.com

The MEP map is color-coded, where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). deeporigin.comresearchgate.net For 2-(Piperidin-4-yl)ethanamine hydrochloride, an MEP map would likely show negative potential around the nitrogen atoms of the piperidine (B6355638) ring and the primary amine group, highlighting these as the primary sites for electrophilic attack and hydrogen bonding. researchgate.net The regions around the hydrogen atoms, particularly the ammonium hydrochloride proton, would show positive potential.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. nih.govnih.gov

These simulations can reveal the preferred conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the ethylamine (B1201723) side chain. By simulating the molecule's behavior in a solvent, such as water, MD can provide insights into its structural stability, flexibility, and interactions with the surrounding environment. nih.gov This information is critical for understanding how the molecule might bind to a biological target or interact with other reactants. The simulations can identify the most stable, low-energy conformations and the energy barriers between different conformational states. nih.gov

Reaction Mechanism Elucidation for Transformations Involving the Compound

Understanding the reaction mechanisms of transformations involving this compound is key to controlling reaction outcomes and optimizing synthetic procedures.

Kinetic Studies of Key Synthetic Steps

Kinetic studies are essential for elucidating reaction mechanisms by measuring reaction rates under varying conditions, such as reactant concentrations and temperature. For transformations involving this compound, such as N-alkylation or N-acylation, kinetic analysis can determine the order of the reaction, the rate constant, and the activation parameters (enthalpy and entropy of activation). maxapress.com

For example, a study on the reaction of piperidine with isatin derivatives showed that the reaction proceeds via a nucleophilic attack followed by a ring-opening process, with the mechanism being entropy-controlled. maxapress.com Similar studies on this compound would help determine which of the two nitrogen atoms is more nucleophilic and how factors like steric hindrance and the protonation state (as a hydrochloride salt) influence the reaction rate. This data allows for the proposal of a detailed, step-by-step reaction mechanism, including the identification of any transient intermediates and the rate-limiting step. maxapress.com

Table 3: Illustrative Kinetic Data for a Hypothetical Reaction

Reaction Parameter Value
Rate Constant (k) Data not available in search results
Reaction Order Data not available in search results
Activation Energy (Ea) Data not available in search results
Enthalpy of Activation (ΔH‡) Data not available in search results

Table of Compounds Mentioned

Compound Name
This compound
Piperidine

Spectroscopic Probing of Reaction Intermediates

The study of reaction mechanisms involving this compound and its derivatives is crucial for optimizing synthetic routes and understanding reactivity. A key aspect of mechanistic studies is the detection and characterization of transient reaction intermediates. Due to their inherent instability and short lifetimes, these species are often challenging to observe directly. Advanced spectroscopic techniques, coupled with transient-state kinetics, are indispensable tools for gaining insight into the structure and electronic properties of these fleeting molecules.

In reactions involving heterocyclic cores similar to piperidine, such as the enzymatic synthesis of penicillin, sophisticated spectroscopic methods have been successfully employed to identify key intermediates. For instance, the enzyme isopenicillin N synthase (IPNS) utilizes an iron cofactor to catalyze the formation of the penicillin core from a linear tripeptide. nih.gov Researchers have used a combination of rapid freeze-quench techniques with Mössbauer and UV-visible absorption spectroscopy to trap and characterize two distinct C-H-cleaving intermediates. nih.gov

These studies revealed that the first intermediate is a high-spin Fe(III)-superoxo complex, identified by absorption bands around 360 nm and 515 nm, which accumulates maximally at approximately 25 milliseconds. nih.gov The second intermediate was identified as a high-spin Fe(IV)-oxo species, characterized by a new quadrupole doublet in its Mössbauer spectrum. nih.gov While these specific intermediates are from a biological system, the principles and techniques are applicable to studying the reaction mechanisms of synthetic compounds like this compound, particularly in oxidation or metal-catalyzed reactions.

The application of such techniques could elucidate, for example, the nature of intermediates in N-derivatization reactions, ring-opening processes, or catalytic hydrogenations. By understanding the structure of these transient species, reaction conditions can be tailored to favor desired pathways and minimize side-product formation.

Table 1: Spectroscopic Techniques for Intermediate Probing

Spectroscopic Technique Information Provided on Reaction Intermediates Potential Application to 2-(Piperidin-4-yl)ethanamine Reactions
UV-Visible Spectroscopy Detects species with chromophores, provides information on electronic transitions. Used in stopped-flow kinetics. Monitoring the formation and decay of colored intermediates in oxidation or complexation reactions.
NMR Spectroscopy Provides detailed structural information (connectivity, stereochemistry). Techniques like CIDNP can probe radical intermediates. Characterizing semi-stable intermediates or the products of trapping experiments.
Infrared (IR) Spectroscopy Identifies functional groups and changes in bonding during a reaction. Time-resolved IR can track fast reactions. Observing changes in C=O, N-H, or C-N bond vibrations to identify bond-making or bond-breaking steps.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of transient species. Can be coupled with rapid mixing techniques. Identifying the molecular weight of intermediates, such as in catalytic cycles involving organometallic species.

| Mössbauer Spectroscopy | Probes the electronic structure of specific nuclei (e.g., ⁵⁷Fe). Highly sensitive to oxidation state and coordination environment. | Characterizing iron-based intermediates in catalytic reactions, similar to studies on non-heme iron enzymes. nih.gov |

Stereochemical Control and Chirality in Derivatization

The piperidine ring is a privileged scaffold in medicinal chemistry, and the ability to control the stereochemistry of its derivatives is paramount for developing selective and potent therapeutic agents. When this compound is used as a starting material, the creation of new stereocenters on the piperidine ring or the ethanamine side chain requires precise stereochemical control. Asymmetric synthesis methods are employed to achieve high levels of diastereoselectivity and enantioselectivity.

A significant challenge in piperidine synthesis is the creation of multiple stereocenters with a defined relative and absolute configuration. For example, the asymmetric synthesis of 2,3-cis-disubstituted piperidines, which possess two consecutive chiral centers, demands robust control over both diastereoselectivity and enantioselectivity. nih.gov

One powerful strategy is the use of transition-metal catalysis with chiral ligands. Copper-catalyzed asymmetric cyclizative aminoboration has emerged as an effective method for synthesizing chiral piperidines. nih.gov In this approach, a substrate containing an alkene and a hydroxylamine ester undergoes intramolecular cyclization in the presence of a copper catalyst and a chiral bisphosphine ligand, such as (S, S)-Ph-BPE. This method has been used to produce key chiral piperidine intermediates for pharmacologically active molecules in good yields and with high enantiomeric excess (ee), often exceeding 94%. nih.gov

Asymmetric hydrogenation is another cornerstone for establishing chirality in N-heterocycles. mdpi.com Catalytic systems based on iridium, rhodium, or ruthenium, paired with chiral ligands, can effectively reduce prochiral precursors like enamines or iminium salts to furnish chiral piperidines and related tetrahydroisoquinolines with high enantioselectivity. mdpi.com For instance, chiral ruthenium catalysts have been immobilized on solid supports to facilitate catalyst recycling while maintaining excellent activity and enantioselectivity in the synthesis of compounds like (R)-salsolidine. mdpi.com

The ultimate goal of these synthetic strategies is often to produce a single enantiomer with very high purity (ee > 99%), as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. google.com The development of novel preparation methods that are low-cost, safe, and suitable for industrial production is an ongoing area of research. google.com

Table 2: Examples of Asymmetric Synthesis for Chiral Piperidines and Related N-Heterocycles

Catalytic System Reaction Type Substrate Type Product Type Achieved Yield Enantiomeric Excess (ee) Reference
Cu(CH₃CN)₄PF₆ / (S, S)-Ph-BPE Asymmetric Cyclizative Aminoboration (E)-O-Benzoyl-N-benzyl-N-(5-phenylpent-4-en-1-yl)hydroxylamine Chiral 2,3-cis-disubstituted piperidine 62% - 64% 94% - 96% nih.gov

Advanced Analytical Methodologies for Research and Development of 2 Piperidin 4 Yl Ethanamine Hydrochloride Derivatives

Spectroscopic Techniques for Structural Elucidation of Novel Compounds

Spectroscopy is indispensable in the structural elucidation of novel 2-(Piperidin-4-yl)ethanamine (B1607912) hydrochloride derivatives. By interacting with molecules in various ways, different spectroscopic methods can reveal specific information about molecular weight, connectivity, functional groups, and conjugated systems.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in pharmaceutical analysis, prized for its ability to provide highly accurate mass measurements. mdpi.com This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in confirming the identity of a newly synthesized derivative. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry offer the resolving power needed to distinguish between compounds with very similar nominal masses but different elemental formulas. mdpi.com

In the context of developing piperidine (B6355638) derivatives, HRMS is used to verify the successful incorporation of various substituents onto the core structure. For instance, after a synthetic modification, HRMS can confirm the new molecular weight and, through its high accuracy, provide a molecular formula that validates the expected chemical transformation. This is essential for distinguishing between the starting material, the desired product, and any potential byproducts.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed atomic-level structure of a molecule in solution. While one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides essential information about the chemical environment of hydrogen and carbon atoms, multi-dimensional (2D) NMR techniques are often required for assigning the complex structures of 2-(Piperidin-4-yl)ethanamine hydrochloride derivatives. researchgate.net

Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to piece together adjacent fragments of the molecule. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. This information is vital for unequivocally establishing the connectivity of the entire carbon skeleton and confirming the position of substituents on the piperidine ring or the ethanamine side chain. For example, NMR was instrumental in deducing the structures of new tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine. researchgate.net

Advanced Vibrational Spectroscopy (FTIR, Raman) in Reaction Monitoring and Product Characterization

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These two techniques are complementary; FTIR is particularly sensitive to polar functional groups, while Raman excels at analyzing non-polar bonds and symmetric vibrations. youtube.com This makes them powerful tools for both real-time reaction monitoring and final product characterization. researchgate.netyoutube.com

FTIR spectroscopy can be used to track the progress of a reaction by monitoring the disappearance of a reactant's characteristic vibrational band or the appearance of a product's band. For instance, in the synthesis of Schiff base derivatives from 2-(piperidin-4-yl)ethanamine, FTIR can be used to follow the dehydration reaction. researchgate.net Raman spectroscopy offers similar capabilities and is particularly advantageous for monitoring reactions in aqueous media, where water's strong IR absorbance can be problematic. youtube.com A detailed analysis of the FT-IR and FT-Raman spectra of a related compound, piperidine-3-carboxylic acid, demonstrated how these techniques can identify specific vibrational modes and confirm structural features like zwitterionic forms. researchgate.net

Table 1: Key Vibrational Modes in Piperidine Derivatives

Functional Group Typical Wavenumber (cm⁻¹) Spectroscopic Technique Significance
N-H Stretch (Amine) 3300-3500 FTIR/Raman Indicates presence of primary/secondary amine
C-H Stretch (Aliphatic) 2850-3000 FTIR/Raman Characteristic of the piperidine ring and ethyl chain
C=O Stretch (Amide/Ester) 1650-1750 FTIR Confirms acylation or esterification reactions
C=N Stretch (Imine) 1620-1680 FTIR/Raman Confirms formation of Schiff base derivatives

This table presents generalized data for illustrative purposes.

UV-Visible Spectroscopy for Conjugated Systems and Reaction Progress

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is primarily useful for analyzing compounds containing chromophores, such as conjugated π-systems. While the basic 2-(Piperidin-4-yl)ethanamine structure does not have a strong chromophore, many of its derivatives, particularly those synthesized to interact with biological targets, incorporate aromatic or heteroaromatic rings.

For these derivatives, UV-Vis spectroscopy can confirm the presence of the conjugated system and can be used to quantify the compound's concentration. It can also be employed to monitor the progress of reactions that involve the formation or modification of a chromophore. researchgate.net For example, the reaction between 2-(piperidin-4-yl)ethanamine and an aromatic aldehyde to form a Schiff base can be followed by monitoring the appearance of a new absorption band corresponding to the newly formed conjugated system. researchgate.net In some cases, derivatization reactions are specifically designed to attach a chromophore to an analyte to enable its analysis by UV-Vis spectrophotometry. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating complex mixtures, allowing for the isolation and quantification of individual components. It is the primary method for assessing the purity of synthesized derivatives and for monitoring reaction completion.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse of purity analysis in pharmaceutical research and development. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a UV detector, mass spectrometer, or other suitable detector, HPLC can provide both qualitative and quantitative information about the components in a sample. nih.gov

For derivatives of this compound, reversed-phase HPLC (RP-HPLC) is commonly used. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol, often with an acid modifier. nih.gov This method is highly effective for determining the purity of final products, with purities of ≥95% often required for subsequent studies. nih.gov It is also used to quantify the amount of a specific compound, for example, in determining the content of residual piperidine in a final drug product. nih.govnih.gov

Table 2: Example HPLC Method Parameters for Piperidine-Related Compounds

Parameter Method 1 (Piperidine Impurity) nih.gov Method 2 (Piperidine in Artane) nih.gov
Column Atlantis C18 (5 µm, 3.9x100 mm) Inertsil C18 (250 x 4.6 mm)
Mobile Phase Gradient of 0.05% formic acid in water and methanol Isocratic: Water (0.1% phosphoric acid) and acetonitrile (32:68, V/V)
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 30°C 30°C
Detection Mass Spectrometry UV
Linearity Range 0.03-0.40 µg/mL 0.44-53.33 µg/mL

| Limit of Detection | 0.01010 µg/mL | 0.15 µg/mL |

X-ray Crystallography for Solid-State Structure and Polymorphism of Derivatives

X-ray Crystallography is an indispensable technique for the unambiguous determination of the three-dimensional solid-state structure of a crystalline compound. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and the conformation of the molecule, including the characteristic chair or boat conformation of the piperidine ring. nih.gov

The process requires growing a single, high-quality crystal of the derivative. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

The resulting structural data is critical for:

Absolute Structure Confirmation: It provides definitive proof of the molecular structure, connectivity, and stereochemistry of a newly synthesized derivative. oup.com

Conformational Analysis: It reveals the preferred spatial arrangement of the atoms in the solid state, such as the orientation of substituents on the piperidine ring (axial vs. equatorial). nih.govresearchgate.net

Polymorphism Studies: Different crystalline forms, or polymorphs, of the same compound can have different physical properties. X-ray crystallography can identify and characterize these different polymorphic forms by revealing their unique crystal packing and unit cell dimensions.

Intermolecular Interactions: The analysis of the crystal packing shows how molecules interact with each other in the solid state, identifying hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. unit.no

The crystallographic data obtained is typically presented in a standardized format, as illustrated in the table below for a representative heterocyclic compound.

Table 2: Example of Single-Crystal X-ray Diffraction Data for a Crystalline Derivative

ParameterValue
Empirical Formula C₂₇H₃₄N₂O₄
Formula Weight 450.56
Crystal System Orthorhombic
Space Group P2(1)2(1)2(1)
Unit Cell Dimensions a = 8.0460(10) Å, α = 90°
b = 14.280(2) Å, β = 90°
c = 22.646(3) Å, γ = 90°
Volume 2602.0(6) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.150 Mg/m³
Refinement method Full-matrix least-squares on F²
Final R index [I>2σ(I)] R1 = 0.0418

Data adapted from a representative structure to illustrate the type of information obtained. rsc.org

Elemental Analysis (EA) for Stoichiometric Verification

Elemental Analysis (EA), often performed via combustion analysis, is a fundamental technique for verifying the elemental composition and purity of a synthesized compound. It provides the percentage by mass of key elements—typically carbon (C), hydrogen (H), and nitrogen (N)—in a sample. For a hydrochloride salt, chlorine (Cl) analysis would also be relevant.

The method involves precisely weighing a small amount of the pure compound and burning it in a stream of oxygen at high temperatures. This combustion converts the elements into simple gases (e.g., C to CO₂, H to H₂O, N to N₂ gas). These gases are then separated and measured by detectors, allowing for the calculation of the mass percentage of each element in the original sample.

The primary purpose of EA in the research and development of this compound derivatives is to confirm that the synthesized compound has the expected empirical formula. The experimentally determined percentages of each element are compared to the theoretical values calculated from the proposed molecular formula. For a new compound to be considered pure and its formula verified, the experimental values must match the calculated values within a narrow margin of error, typically accepted by scientific journals to be within ±0.4%. acs.org

A significant deviation between the found and calculated values may indicate the presence of impurities, residual solvent, or that the actual molecular formula is different from the one proposed. Therefore, EA is a critical quality control step that complements spectroscopic data in the structural elucidation of new chemical entities.

Table 3: Hypothetical Elemental Analysis Data for a Derivative

Compound: N-benzyl-2-(piperidin-4-yl)ethanamine dihydrochloride (B599025) Molecular Formula: C₁₄H₂₄Cl₂N₂ Calculated Values:

Element% Calculated
Carbon (C)55.08
Hydrogen (H)7.92
Nitrogen (N)9.18
Chlorine (Cl)23.23

Experimental (Found) Values:

Element% FoundDeviation
Carbon (C)54.95-0.13
Hydrogen (H)8.01+0.09
Nitrogen (N)9.11-0.07
Chlorine (Cl)23.15-0.08

The close agreement between the calculated and found values (all within ±0.4%) supports the proposed molecular formula and indicates a high degree of purity.

Future Perspectives and Emerging Research Avenues for 2 Piperidin 4 Yl Ethanamine Hydrochloride

Development of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of the piperidine (B6355638) core, the central feature of 2-(piperidin-4-yl)ethanamine (B1607912), is a cornerstone of heterocyclic chemistry. Future research is focused on moving beyond traditional, often harsh, synthetic conditions to develop more efficient, selective, and innovative catalytic systems.

A primary and fundamental method for creating the piperidine ring is the hydrogenation of pyridine (B92270) precursors. rsc.org Historically, these reactions required high pressures and temperatures. However, modern research is geared towards developing advanced catalytic systems that operate under milder conditions. Transition metals such as ruthenium, rhodium, palladium, and iridium are at the forefront of this effort, enabling more stereoselective hydrogenations. rsc.org An emerging frontier is electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure, offering a potentially greener and more energy-efficient alternative to traditional methods. news-medical.net For instance, the electrocatalytic hydrogenation of pyridine to piperidine has been demonstrated with high current efficiency using a carbon-supported rhodium catalyst. news-medical.net

Beyond hydrogenation, novel strategies are being developed to construct and functionalize the piperidine ring with greater precision. One such method is a rhodium-catalyzed reductive transamination, which allows for the rapid preparation of chiral piperidines from simple pyridinium (B92312) salts without the need for hydrogen gas. nih.gov Another innovative, two-stage modular approach combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. researchgate.net This method dramatically simplifies the synthesis of complex piperidines, reducing multi-step sequences to just a few operations and avoiding costly precious metal catalysts like palladium. researchgate.net

The synthesis of the specific 4-(2-aminoethyl)piperidine scaffold has been achieved through multi-step sequences starting from protected piperidin-4-ones. chemrevlett.com These routes involve key steps like conjugate addition and Wittig reactions to build the carbon framework. chemrevlett.com The integration of biocatalysis, using enzymes like transaminases and imine reductases, is also becoming a viable and more environmentally friendly strategy for producing complex piperidine-containing molecules on a larger scale. asianpubs.org

Catalytic System Methodology Key Advantages Reference
Heterogeneous Metal Catalysts (Rh, Ru, Pd, PtO₂) Hydrogenation of PyridinesWell-established, applicable to various substrates. rsc.orgnih.gov
Homogeneous Iridium/Rhodium Catalysts Asymmetric Hydrogenation / Reductive TransaminationHigh stereoselectivity for producing chiral piperidines. rsc.orgnih.gov
Electrocatalysis (e.g., Rh on Carbon) Electrocatalytic HydrogenationAmbient temperature and pressure, high energy efficiency. news-medical.net
Biocatalysis (Enzymes) C-H Oxidation / TransaminationHigh selectivity, environmentally friendly, reduced reliance on precious metals. researchgate.netasianpubs.org
Nickel Electrocatalysis Radical Cross-CouplingSimplifies multi-step synthesis, avoids protecting groups. researchgate.net

Exploration in Advanced Supramolecular Assemblies and Material Science

The distinct functional groups of 2-(piperidin-4-yl)ethanamine hydrochloride—the primary ethylamine (B1201723) and the secondary piperidine amine—make it an excellent candidate for constructing advanced supramolecular assemblies and novel materials. These groups can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions.

In coordination chemistry, piperidine derivatives are known to participate in the formation of metal complexes. rsc.org The steric and electronic properties of substituents on the piperidine ring can influence the structure of the resulting metal-amidine complexes formed with metals like zinc(II). rsc.org The ability of the piperidine skeleton to engage in metal chelation is a key feature for its application in coordination chemistry. news-medical.net The presence of two amine functionalities in 2-(piperidin-4-yl)ethanamine offers the potential to act as a bidentate or bridging ligand, enabling the self-assembly of complex, multi-dimensional supramolecular structures.

A significant emerging area is the use of such functionalized building blocks in the design of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. While this specific compound has not been extensively reported in MOF literature, related structures containing piperazine (B1678402) or other amino-functionalized linkers have shown significant promise. For example, incorporating a piperazine unit into a MOF linker resulted in a material with enhanced methane (B114726) storage capacity. researchgate.net Similarly, amino-functionalized ligands are widely used to construct MOFs for applications such as photocatalytic hydrogen production. chemrevlett.comasianpubs.org The dual amine functionality of 2-(piperidin-4-yl)ethanamine could be leveraged to create novel MOFs with tailored pore environments and functionalities for applications in gas storage, separation, or catalysis.

Assembly / Material Type Role of Piperidine Moiety Potential Applications Relevant Findings for Analogs
Coordination Complexes Ligand for metal ions (e.g., Zn(II))Catalysis, chemical sensingForms stable complexes; structure influenced by substituents. rsc.org
Supramolecular Polymers Hydrogen bonding, non-covalent interactionsDrug delivery, hydrogelsPiperidine ring facilitates hydrogen bonding and π-π stacking. news-medical.net
Metal-Organic Frameworks (MOFs) Organic linker or functional modifierGas storage, catalysis, separationPiperazine-functionalized MOFs show enhanced CH₄ storage. researchgate.net Amino groups are key for photocatalytic MOFs. asianpubs.org
Functional Materials Building block for specialized chemicalsCorrosion inhibitors, agrochemicalsPiperidine derivatives serve as versatile chemical intermediates. researchgate.net

Role in Automated and High-Throughput Synthesis Platforms

The demand for large, diverse libraries of chemical compounds for drug discovery has driven the development of automated and high-throughput synthesis platforms. 2-(Piperidin-4-yl)ethanamine is an ideal building block for these technologies due to its dual reactive sites, which allow for the generation of extensive and structurally diverse molecular libraries.

Flow chemistry, where reactions are run in continuous-flow reactors rather than in batches, is a particularly promising platform. It offers superior control over reaction parameters, enhanced safety, and easier scalability. The synthesis of piperidine derivatives has been successfully demonstrated in flow microreactors, achieving higher yields and enabling preparative-scale production through continuous operation. rsc.org For example, a continuous flow protocol using Grignard reagents can produce functionalized piperidines in minutes with excellent yield and diastereoselectivity. news-medical.netnih.gov This rapid synthesis is a significant advantage for high-throughput screening campaigns.

Furthermore, the structure of 2-(piperidin-4-yl)ethanamine lends itself perfectly to combinatorial chemistry, a technique used to create large numbers of compounds in a single process. In what is known as solid-phase synthesis, one of the amine groups can be anchored to a polymer resin, while the other remains free for reaction. By systematically introducing a variety of reagents to the free amine and then cleaving the final products from the resin, a vast library of related but distinct molecules can be generated efficiently. The Boc-protected version of the compound, 4-(2-Boc-aminoethyl)piperidine, is a commercially available and widely used building block for precisely this purpose in pharmaceutical research and development. researchgate.net

Platform / Technique Advantages for Piperidine Synthesis Relevance of 2-(Piperidin-4-yl)ethanamine Reference
Flow Chemistry Rapid reaction times (minutes), high yields, enhanced safety, scalability.Amenable to continuous production, allowing for rapid generation of analogs. rsc.orgnews-medical.netnih.gov
Automated Synthesis High-throughput generation of compound libraries.Dual reactive sites allow for extensive diversification. researchgate.net
Solid-Phase Combinatorial Chemistry Simplified purification, systematic library generation.Can be anchored to a resin at one amine group while the other is modified.

Sustainable and Scalable Production in Laboratory Settings

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety and efficiency. The future production of this compound and related compounds will likely incorporate these principles for more sustainable and scalable laboratory synthesis.

A key trend is the move towards bio-renewable feedstocks. Instead of relying on petrochemicals, researchers are developing pathways to synthesize piperidines from biomass-derived platform chemicals like furfural (B47365). nih.gov One study demonstrated a catalytic system that converts furfural to piperidine with up to 93% yield under relatively mild conditions. nih.gov Another green approach involves the synthesis of 2-aminomethylpiperidine, a closely related structure, from bio-renewable 2,5-bis(aminomethyl)furan (B21128) in an aqueous solution. rsc.org

The adoption of green solvents and reaction conditions is also critical. The synthesis of piperidin-4-one derivatives, key precursors, has been achieved using deep eutectic solvents (DES) composed of glucose and urea—an inexpensive, biodegradable, and environmentally safe medium. asianpubs.org The use of multi-component reactions, which combine several reactants in a single step to form a complex product, is another strategy that improves atom economy and reduces waste, aligning with the goals of green chemistry. researchgate.net These sustainable approaches, combined with scalable technologies like flow chemistry, pave the way for the efficient and responsible production of piperidine-based building blocks in the laboratory and beyond.

Approach Traditional Method Sustainable/Scalable Alternative Key Benefit Reference
Starting Materials Petroleum-based precursors (e.g., pyridine)Bio-renewable feedstocks (e.g., furfural)Reduced carbon footprint, use of renewable resources. nih.gov
Synthesis Strategy Long, multi-step sequences with protecting groupsModular, few-step processes (e.g., biocatalysis + electrocatalysis)Increased efficiency, lower cost, less waste. news-medical.net
Catalysis Often relies on precious metals (e.g., Palladium)Earth-abundant metal catalysts (e.g., Nickel), biocatalysis, heterogeneous catalystsLower cost, reduced environmental impact, catalyst recycling. rsc.orgnews-medical.net
Solvents Volatile organic compounds (VOCs)Water, Deep Eutectic Solvents (DES)Improved safety, reduced pollution. rsc.orgasianpubs.org
Scalability Batch processingContinuous flow chemistryEasier to scale from lab to production, better process control. rsc.org

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2-(Piperidin-4-yl)ethanamine hydrochloride with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C for amination), pH (acidic conditions to stabilize the hydrochloride salt), and reaction time (monitored via TLC/HPLC). Purification steps such as recrystallization or column chromatography are essential. Analytical validation using 1H NMR^1 \text{H NMR} (e.g., δ 2.7–3.1 ppm for piperidine protons) and mass spectrometry (expected molecular ion at m/z 162.1 for the free base) ensures purity .

Q. Which analytical techniques are indispensable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm proton environments (e.g., piperidine ring protons at δ 1.4–2.1 ppm) and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 162.1 for the free base).
  • Infrared Spectroscopy (IR) : Identifies amine N–H stretches (~3300 cm1^{-1}) and C–N vibrations.
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 44.6%, H: 8.1%, N: 13.0% for C7 _7H16 _{16}N2 _2·HCl) .

Q. What are common side reactions during the synthesis of piperidine-based ethanamine derivatives?

  • Methodological Answer :

  • Oxidation : Piperidine rings may oxidize to N-oxides under prolonged exposure to oxygen, detected via unexpected MS peaks (e.g., +16 Da).
  • Over-alkylation : Excess alkylating agents can lead to quaternary ammonium salts, mitigated by stoichiometric control.
  • Hydrolysis : Hydrochloride salts may hydrolyze in aqueous basic conditions, requiring pH monitoring .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

  • Methodological Answer :

  • Substituent Introduction : Adding electron-withdrawing groups (e.g., sulfonyl groups at the piperidine nitrogen) improves receptor binding affinity, as seen in TAAR1 agonists (e.g., compound 26 in ).
  • Derivatization : Coupling with aromatic moieties (e.g., phenyl or pyridinyl) via amidation or alkylation enhances CNS penetration.
  • Stereochemical Control : Enantiomeric separation (e.g., chiral HPLC) can isolate active isomers, as chirality impacts receptor interactions .

Q. What strategies resolve contradictions in reported biological activity data for piperidine-ethanamine derivatives?

  • Methodological Answer :

  • Structural Reanalysis : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial conformation).
  • Assay Standardization : Compare activity under consistent conditions (e.g., pH 7.4, 37°C) to eliminate environmental variability.
  • Target Profiling : Use knockout models or receptor-binding assays (e.g., radioligand displacement) to confirm specificity .

Q. What mechanisms underlie the interaction of this compound with CNS targets?

  • Methodological Answer :

  • Receptor Docking Studies : Molecular dynamics simulations predict binding to TAAR1 (Trace Amine-Associated Receptor 1), validated via site-directed mutagenesis (e.g., mutation of Ser107 reduces affinity).
  • Pharmacokinetic Profiling : Measure blood-brain barrier (BBB) penetration using in vitro models (e.g., PAMPA-BBB assay) and correlate with logP values (~1.2 for optimal CNS entry).
  • Functional Assays : cAMP accumulation assays quantify agonist/antagonist effects, with EC50_{50} values <1 µM indicating high potency .

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